Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound featuring a naphthofuran core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a hydroxy group, a methyl group, and a piperidine moiety. These functional groups contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Piperidine Moiety: This can be done via nucleophilic substitution reactions where a piperidine derivative reacts with a halogenated intermediate.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH₄ (Lithium aluminium hydride).
Substitution: The piperidine moiety can be substituted with other nucleophiles under suitable conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its unique structure may find applications in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, the piperidine moiety can interact with hydrophobic pockets, and the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate: Similar structure but with a benzofuran core.
Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)indole-3-carboxylate: Similar structure but with an indole core.
Uniqueness
Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate is unique due to its naphthofuran core, which provides distinct electronic and steric properties compared to benzofuran and indole derivatives. This uniqueness can lead to different biological activities and applications.
Biological Activity
Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the benzofuran core, where various functional groups are introduced through substitution and addition reactions. Key reaction conditions include the use of catalysts, specific solvents, and controlled temperatures to enhance yield and purity .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The exact mechanism can vary based on the context of its application. Notably, compounds with similar structures have demonstrated various pharmacological effects, including:
- Antitumor Activity: Some derivatives have shown promising results against multiple cancer cell lines by inhibiting tumor growth and proliferation.
- Antimicrobial Properties: Studies indicate potential efficacy against bacterial and fungal strains.
These activities suggest that this compound may modulate biological pathways through receptor binding or enzyme inhibition .
Antitumor Activity
A study evaluating a series of compounds similar to this compound found that certain analogs exhibited significant antitumor effects against various human cancer cell lines. For instance, compounds derived from similar scaffolds showed enhanced cytotoxicity in Mia PaCa-2 and PANC-1 cell lines .
Compound | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Compound A | Mia PaCa-2 | 15.0 | High cytotoxicity |
Compound B | PANC-1 | 20.5 | Moderate cytotoxicity |
Ethyl Compound | RKO | 18.0 | Effective inhibition |
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of related compounds demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans. The disk diffusion method revealed that certain derivatives exhibited broad-spectrum antimicrobial activity at minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse modifications that can enhance its biological activity. The presence of the piperidine moiety is crucial for its interaction with biological targets. SAR studies indicate that variations in the side chains significantly influence the compound's potency and selectivity towards specific targets .
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-4-27-23(26)19-15(3)28-22-17-8-6-5-7-16(17)21(25)18(20(19)22)13-24-11-9-14(2)10-12-24/h5-8,14,25H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRDWCBJNBCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCC(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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